Dibenzoyl-L-tartaric acid

Description

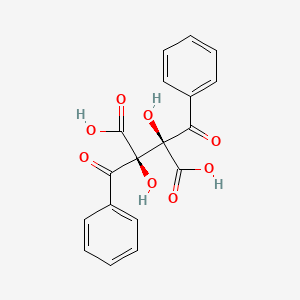

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C18H14O8 |

|---|---|

Poids moléculaire |

358.3 g/mol |

Nom IUPAC |

(2S,3S)-2,3-dibenzoyl-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C18H14O8/c19-13(11-7-3-1-4-8-11)17(25,15(21)22)18(26,16(23)24)14(20)12-9-5-2-6-10-12/h1-10,25-26H,(H,21,22)(H,23,24)/t17-,18-/m0/s1 |

Clé InChI |

OCQAXYHNMWVLRH-ROUUACIJSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=CC=C2)(C(=O)O)O)O |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=CC=C2)(C(=O)O)O)O |

Origine du produit |

United States |

Synthetic Methodologies and Process Optimization

Established Synthesis Routes from L-Tartaric Acid

The conventional and most widely employed synthesis of Dibenzoyl-L-tartaric acid is a two-stage process that begins with L-tartaric acid. acs.org This process involves the initial formation of an anhydride (B1165640) intermediate, which is subsequently hydrolyzed to yield the final product.

The first stage involves the benzoylation and dehydration of L-tartaric acid to produce Dibenzoyl-L-tartaric anhydride. acs.org In a common approach, L-tartaric acid is reacted with benzoyl chloride. guidechem.comchemicalbook.com Toluene (B28343) is often used as a solvent for this reaction. guidechem.comchemicalbook.comgoogle.com Some traditional methods also incorporate thionyl chloride as a raw material, though this approach has drawbacks due to its toxicity and the corrosive nature of the reactants. guidechem.com

The reaction system is a complex, heterogeneous solid-liquid-gas process. acs.org It involves solid L-tartaric acid and the resulting anhydride, a liquid phase of benzoyl chloride and solvent, and the evolution of gaseous hydrogen chloride. acs.org A general synthesis method using L-tartaric acid, benzoyl chloride, and thionyl chloride in a toluene solvent can result in a process yield of approximately 50%. guidechem.com

Once the Dibenzoyl-L-tartaric anhydride is formed and separated, it undergoes hydrolysis to yield this compound. acs.orgguidechem.comchemicalbook.com This step is typically achieved by heating the anhydride with water. guidechem.comchemicalbook.com For instance, the anhydride can be refluxed with an equal weight of water and toluene for 2 to 4 hours at 100°C. guidechem.comgoogle.com After the reaction, the mixture is cooled to room temperature, and the solid this compound is separated, often by centrifugation. guidechem.comgoogle.com This hydrolysis step is a critical and efficient method for manufacturing the final acid product from the anhydride intermediate. researchgate.net The final product is often obtained as a monohydrate. guidechem.com

Advancements in Production Processes

To overcome the limitations of traditional batch syntheses, such as low yields and the use of hazardous materials, significant advancements have been made in process optimization. guidechem.com These include the development of continuous manufacturing methods and the implementation of effective catalytic systems.

A more modern and efficient approach for producing this compound is through a continuous method. chemicalbook.com This process focuses on the hydrolysis of the diacyl tartaric anhydride in a continuous flow system. The anhydride is introduced into a hydrolysis reactor with water at a temperature between 80-100°C. chemicalbook.com The hydrolysis reaction is maintained for a residence time of 2-25 minutes, forming an aqueous emulsion of this compound monohydrate. chemicalbook.com

Following hydrolysis, this emulsion is cooled in a pre-cooling reactor to 65-85°C before being transferred to a crystallizer. chemicalbook.com Final crystallization occurs at temperatures between 10-55°C over a period of 5-20 minutes. chemicalbook.com The design of a continuous reactor is aided by kinetic data from studies on the anhydride synthesis. acs.orgacs.org

The introduction of catalytic systems has significantly improved the efficiency of the benzoylation step. Catalysts can shorten reaction times, increase yields, and allow for milder reaction conditions, avoiding the need for highly toxic reagents like thionyl chloride. guidechem.comgoogle.com

Commonly used catalysts include copper sulfate (B86663) and ferrous sulfate. guidechem.comgoogle.comgoogle.com In a typical catalyzed process, L-tartaric acid and the catalyst are mixed in a solvent like toluene, followed by the dropwise addition of benzoyl chloride. guidechem.comgoogle.com The reaction then proceeds for several hours before the anhydride is separated. guidechem.comgoogle.com This catalyzed method is reported to be simple, easy to control, and improves the safety and operability of the synthesis. guidechem.com One patented method using copper sulfate as a catalyst reports a product purity of 99.09% and a total yield of 97.2%. chemicalbook.com

Other catalytic systems involve the use of Lewis acids such as ferric chloride, aluminum chloride, zinc chloride, and boron trifluoride. google.comgoogleapis.com The amount of Lewis acid catalyst typically ranges from 0.001 to 0.2 moles per mole of tartaric acid. googleapis.com For example, reacting L-tartaric acid with benzoyl chloride and benzotrichloride (B165768) in the presence of a ferric chloride catalyst has been shown to produce the anhydride with a yield of 90.5%. google.com

Table 1: Comparison of Catalytic Systems in Dibenzoyl-L-tartaric Anhydride Synthesis

| Catalyst | Reactants | Solvent | Reported Yield | Purity | Source |

| Copper Sulfate | L-Tartaric Acid, Benzoyl Chloride | Toluene | 97.2% | 99.09% | chemicalbook.com |

| Ferric Chloride | L-Tartaric Acid, Benzoyl Chloride, Benzotrichloride | Tetrachloroethylene | 90.5% | 99.3% | google.com |

| None (with Thionyl Chloride) | L-Tartaric Acid, Benzoyl Chloride, Thionyl Chloride | Toluene | ~50% | Not specified | guidechem.com |

Kinetic and Mechanistic Studies of Synthetic Pathways

Kinetic studies of the synthesis of Dibenzoyl-L-tartaric anhydride have provided valuable insights for process optimization and reactor design. acs.org The reaction to form the anhydride is a complex, heterogeneous process involving series-parallel and consecutive reactions. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound has led to significant advancements, focusing on reducing environmental impact, improving safety, and increasing process efficiency. These modern approaches stand in contrast to traditional methods that often involved hazardous reagents and generated substantial waste.

Older synthesis routes for this compound frequently employed reagents like thionyl chloride with a solvent such as toluene. guidechem.com This process, while functional, presented several drawbacks, including the use of the highly toxic and corrosive thionyl chloride, which complicated handling and operational safety. guidechem.comgoogle.com Furthermore, these methods were often characterized by low process yields, sometimes as low as 40-50%, and produced significant environmental pollution due to the inability to recycle raw materials effectively. guidechem.comgoogle.com

In response to these challenges, optimized synthetic methodologies have been developed, incorporating key principles of green chemistry. A notable innovation is the replacement of toxic substances with safer alternatives. Modern methods avoid the use of thionyl chloride by employing catalysts such as copper sulfate or ferrous sulfate. guidechem.comgoogle.comgoogle.com This substitution not only enhances the safety and operability of the process but also contributes to milder reaction conditions. google.comgoogle.com

Another critical green chemistry principle applied is the focus on waste reduction and resource efficiency through the recycling of solvents. In the optimized process, solvents like toluene, used during both the reaction and hydrolysis steps, can be recovered and reused. google.comgoogle.comchemicalbook.com This circular use of materials drastically reduces production costs and minimizes the environmental footprint of the synthesis. google.com The process recovery ratio in these improved methods can exceed 95%, a substantial increase from the approximate 50% yield of older techniques. guidechem.comgoogle.com

These green advancements result in a simplified, safer, and more cost-effective process. The raw materials are generally low-cost, and the ability to recycle key components makes the synthesis more economically viable and suitable for large-scale industrial operation. google.comgoogle.com The final product purity is also notably high, often exceeding 99%. guidechem.compatsnap.com

The table below provides a comparative overview of the traditional and green synthetic methodologies for producing this compound.

Table 1: Comparison of Synthetic Methodologies for this compound

| Feature | Traditional Synthesis Method | Green Synthesis Method |

|---|---|---|

| Key Reagents | L-tartaric acid, Benzoyl chloride, Thionyl chloride | L-tartaric acid, Benzoyl chloride |

| Catalyst | None specified | Copper sulfate or Ferrous sulfate |

| Solvent | Toluene | Toluene (recyclable) |

| Key Hazards | Use of toxic and corrosive thionyl chloride | Avoidance of highly toxic reagents |

| Process Yield | Approximately 50% | Greater than 95% |

| Purity | Lower | High (≥99%) |

| Recyclability | Low raw material recyclability | Solvent and some raw materials are recyclable |

| Environmental Impact | Larger pollution footprint | Reduced environmental pollution |

| Safety | Difficult to handle, lower operational safety | Improved safety and operability |

The following table details research findings from various scales of the green synthesis process, illustrating the consistent high yields and purity achieved.

Table 2: Research Findings on Green Synthesis of this compound

| Scale | Starting Materials | Catalyst | Solvent | Final Product Yield | Purity | Source |

|---|---|---|---|---|---|---|

| Lab Scale | 7.5kg L-tartaric acid, 17kg Benzoyl chloride | 40g Copper sulfate | 10L Toluene | 17.6kg | >99% | google.com |

| Pilot Scale | 75kg L-tartaric acid, 180kg Benzoyl chloride | 350g Ferrous sulfate | 100L Toluene | 172.6kg | >99% | google.com |

| Industrial Scale | 450kg L-tartaric acid, 880kg Benzoyl chloride | 2kg Copper sulfate | 600L Toluene | 1059.8kg | 99.09% | google.comchemicalbook.com |

Mechanisms and Applications in Chiral Resolution

Principles of Diastereomeric Salt Formation

The fundamental principle behind the use of Dibenzoyl-L-tartaric acid in chiral resolution lies in its reaction with a racemic base to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, have distinct physical properties, including solubility, melting points, and crystal structures, which can be exploited for their separation. researchgate.netrsc.org The acidic nature of the carboxylic acid groups in this compound facilitates the salt formation with basic compounds.

Host-Guest Interactions and Chiral Recognition

The process of chiral recognition by this compound involves specific host-guest interactions between the chiral resolving agent (the host) and the individual enantiomers of the racemic compound (the guests). This recognition is a result of the three-dimensional arrangement of functional groups in both the host and guest molecules, which leads to the formation of a more stable diastereomeric salt with one enantiomer over the other.

The carboxylic acid groups of this compound can act as proton donors for hydrogen bonding, while the eight oxygen atoms can also serve as proton acceptors. researchgate.net The benzoyl groups can participate in hydrophobic interactions. researchgate.net A synthetic receptor designed to mimic this type of recognition demonstrated that multiple hydrogen bonds to the two carboxylates of tartaric acid are crucial for binding. rsc.org The specific geometry of these interactions, including the potential for intermolecular NOEs (Nuclear Overhauser Effects) between the benzoyl groups of the tartaric acid derivative and the guest molecule, dictates the stability of the resulting complex. rsc.org

The efficiency of chiral recognition is highly dependent on the structural compatibility between the host and the guest. For instance, O,O′-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) has been shown to form hydrogen-bonded supramolecular compounds with a variety of chiral alcohols. researchgate.net The formation of these complexes is contingent on the guest molecule possessing a proton-donating group and a suitably sized aliphatic chain or cycloalkane ring. researchgate.net This highlights the importance of steric factors and complementary functional groups in achieving effective chiral discrimination.

Hydrogen Bonding Networks in Diastereomeric Salts and Cocrystals

Hydrogen bonding plays a pivotal role in the formation and stabilization of the crystal lattice of diastereomeric salts and cocrystals involving this compound. These non-covalent interactions are directional and specific, contributing significantly to the differentiation between the two diastereomers in the solid state.

In the resolution of ofloxacin (B1677185), it was demonstrated that cocrystals are formed through hydrogen bonding between this compound and the ofloxacin enantiomers. acs.org The crystal structures of tartaric acid derivatives often reveal extensive hydrogen-bonding networks. For example, some derivatives form two-dimensional double-layered frameworks through multiple –CO–OH⋯O=C(OH)– hydrogen bonds. researchgate.net this compound monohydrate itself has three hydrogen bond donors and nine hydrogen bond acceptors, indicating its high capacity for forming intricate hydrogen-bonded structures. nih.gov

The formation of these networks is a key factor in the differential solubility of the diastereomeric salts. The specific arrangement of hydrogen bonds can lead to a more stable, and thus less soluble, crystal lattice for one diastereomer compared to the other. In the case of sertraline (B1200038) resolved with tartaric acid, the diastereomeric salts displayed different three-dimensional arrangements with alternating hydrophilic and hydrophobic zones, a direct consequence of the different hydrogen bonding motifs. rsc.org This structural dissimilarity led to a significant difference in their solubilities. rsc.org

Diastereoselective Crystallization Processes

Diastereoselective crystallization is the cornerstone of chiral resolution using this compound. This process capitalizes on the solubility differences between the formed diastereomeric salts, allowing for the selective precipitation of the less soluble salt from a solution. researchgate.net The efficiency of this separation is determined by the magnitude of this solubility difference. researchgate.net

Influence of Solvent Systems and Crystallization Conditions

The choice of solvent is a critical parameter in diastereoselective crystallization, as it can significantly influence the solubility of the diastereomeric salts and, consequently, the efficiency of the resolution. researchgate.net The solvent can interact differently with the two diastereomeric salt molecules, potentially leading to the formation of solvates which can substantially alter the solubility ratio. researchgate.net

For instance, in the resolution of (R,S)-nicotine with dibenzoyl-d-tartaric acid, a mixture of isopropanol (B130326) and methanol (B129727) was found to be a particularly effective solvent system. googleapis.com The polarity of the solvent can also play a role; in some cases, increasing solvent polarity has been shown to prevent the formation of undesirable double salts that can hinder separation. nih.gov The resolution of racemic tofisopam (B1682394) with (R,R)-dibenzoyl tartaric acid was successfully carried out in a water and chloroform (B151607) mixture, where the formation of a solvate was crucial for the separation. mdpi.com

The concentration of the reactants and the molar ratio of the resolving agent to the racemic compound are also important factors. In the resolution of racemic N-methylamphetamine with O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate, the best results were obtained at a 0.25 molar ratio of the resolving agent to the racemate. nih.gov

Role of Temperature and Additives in Resolution Efficiency

Temperature is a key variable that affects both the solubility of the diastereomeric salts and the kinetics of crystallization. Controlled cooling of a solution containing the diastereomeric salts is a common strategy to induce crystallization of the less soluble salt. chemicalbook.com The temperature range for the final crystallization of this compound itself in its production process is between 10-55°C. chemicalbook.com

Additives can also be employed to enhance the efficiency of chiral resolution. In some cases, the use of an achiral acid, such as hydrochloric acid, in conjunction with the chiral resolving agent can be beneficial. rsc.org For example, the resolution of a tamsulosin (B1681236) intermediate was carried out using 0.5 molar equivalents of (R,R)-DBTA and 0.5 equivalents of hydrochloric acid. mdpi.com

The duration of the crystallization process can also be a significant factor. In the resolution of certain aminooxiranes with O,O'-dibenzoyl-(R,R)-tartaric acid, it was observed that the enantiomeric excess of the crystallized salt gradually increased over time. researchgate.net This suggests a slow, diffusion-controlled exchange of the enantiomers between the solution and the precipitated salt, indicating that kinetic factors can play a crucial role in achieving high optical purity. researchgate.net

Ultrasound-Assisted Crystallization Studies

Ultrasound-assisted crystallization, or sonocrystallization, has emerged as a technique to influence and potentially improve diastereomeric salt resolution. The application of ultrasound can significantly reduce the induction period for crystallization and narrow the metastable zone width. future4200.commdpi.com

A study on the diastereomeric salt resolution of racemic tetramisole (B1196661) using O,O'-dibenzoyl-(2R,3R)-tartaric acid investigated the effects of ultrasound irradiation. nih.gov It was found that applying ultrasound for 5-30 minutes resulted in a higher enantiomeric excess, although the yield was lower. nih.gov The study concluded that continuously high resolving efficiency could be achieved with ultrasound, and the best results, in terms of resolvability, were obtained at an ultrasound power of 4.3W. nih.gov Ultrasound can promote faster crystallization of the desired diastereomeric salt. researchgate.net The shock waves generated by cavitation can also help to reduce agglomeration of crystals. future4200.com

| Parameter | Influence on Resolution with this compound | Examples |

| Solvent | Affects solubility of diastereomeric salts, can form solvates. | Isopropanol-methanol for nicotine (B1678760) resolution. googleapis.com |

| Temperature | Controls solubility and crystallization kinetics. | Controlled cooling is a common practice. chemicalbook.com |

| Additives | Can enhance separation efficiency. | Use of HCl with DBTA for tamsulosin intermediate. mdpi.com |

| Time | Can be critical for achieving high optical purity through kinetic resolution. | Gradual increase in enantiomeric excess observed over time for aminooxiranes. researchgate.net |

| Ultrasound | Can increase enantiomeric excess and speed up crystallization. | Improved resolution of tetramisole with 4.3W ultrasound. nih.gov |

Dynamic Chiral Salt Formation and Deracemization Strategies

This compound is instrumental in advanced chiral resolution techniques that go beyond simple diastereomeric crystallization. One such powerful strategy is dynamic chiral salt formation, which enables the deracemization of a racemic compound, theoretically allowing for a 100% yield of the desired enantiomer. This process is particularly effective for racemates that can easily interconvert (epimerize) under the resolution conditions.

The core principle involves the formation of diastereomeric salts between the racemic substrate and this compound. While one diastereomer preferentially crystallizes due to lower solubility, the substrate's enantiomer remaining in the solution undergoes continuous racemization. This dynamic equilibrium constantly replenishes the enantiomer that is being removed from the solution via crystallization, driving the conversion of the entire racemic mixture into a single, enantiomerically pure crystalline salt.

Key strategies involving this compound include:

Crystallization-Induced Asymmetric Transformation (CIAT): In this process, the racemization of the substrate in the solution phase is coupled with the selective crystallization of one of the diastereomeric salts. For instance, the dynamic atroposelective resolution of certain oily racemic nicotinamides has been achieved through crystallization with enantiopure this compound. mdpi.com The axial chirality generated by this dynamic salt formation was shown to be retained for a significant period even after the chiral acid was removed. mdpi.com

Photochemical Deracemization: Recent advancements have demonstrated the use of this compound in asymmetric photoreactions to achieve deracemization. chemicalbook.com In one application, quinolonecarboxamides formed a crystalline salt with this compound, which then underwent a photochemical reaction to yield an enantiomerically pure product. chemicalbook.com This highlights the versatility of the resolving agent in modern asymmetric synthesis. chemicalbook.com

These dynamic methods are highly valuable in industrial processes as they can significantly enhance the yield of the desired enantiomer compared to classical resolution, which has a maximum theoretical yield of 50%.

Resolution of Specific Compound Classes

This compound is a versatile resolving agent applicable to a wide array of chemical compounds, owing to its ability to form diastereomeric salts with bases and diastereomeric complexes with other functional groups.

The resolution of racemic amines and alkaloids is a classic and widespread application of this compound. intersurfchem.net The acidic nature of the resolving agent allows it to readily form diastereomeric salts with basic amino groups. wikipedia.org The differential solubility of these salts in a given solvent system is the basis for their separation by fractional crystallization.

Research has demonstrated its effectiveness for various structures:

Aromatic Amines: The racemic (2-methoxynaphth-1-yl)benzylamine has been successfully resolved using dibenzoyl-L-(-)-tartaric acid. scispace.com

Pharmaceutical Amines: It is used in the resolution of praziquanamine, a key intermediate for the anthelmintic drug Praziquantel. The use of (–)-dibenzoyl-L-tartaric acid allowed for the isolation of (R)-PZQamine in 44% yield and 80% enantiomeric excess (ee), which increased to 97% ee after one recrystallization. semanticscholar.org

Amphetamine Derivatives: Racemic N-methylamphetamine has been resolved using O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate, achieving a high enantiomeric excess of 82.5%. nih.gov

| Compound Resolved | Resolving Agent | Result | Reference |

| (2-methoxynaphth-1-yl)benzylamine | Dibenzoyl-L-(-)-tartaric acid | Successful resolution via diastereomeric complex. | scispace.com |

| Praziquanamine | (–)-Dibenzoyl-L-tartaric acid | 33% yield, 97% ee (after one recrystallization). | semanticscholar.org |

| N-methylamphetamine | O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate | Achieved 82.5% ee. | nih.gov |

| Tröger's Base | This compound | Used as a resolving agent for this racemic alkaloid. | indiamart.com |

While classical salt formation is not possible with neutral alcohol functional groups, this compound can effectively resolve these compounds through the formation of diastereomeric supramolecular complexes, or "host-guest" adducts. researchgate.net This interaction is typically mediated by hydrogen bonding between the carboxylic acid groups of the resolving agent and the hydroxyl group of the alcohol.

The enantioselectivity of this complex formation during crystallization allows for the separation of enantiomers. This method extends the utility of this compound beyond basic compounds. researchgate.net

Notable examples include:

Cyclic Alcohols: Racemic menthol (B31143) can be resolved by complex formation with O,O′-dibenzoyl-(2R,3R)-tartaric acid. rsc.org

Cyclohexanediols: A simple method for the resolution of racemic trans-1,2-cyclohexanediol (B13532) has been demonstrated through diastereomeric complex formation. researchgate.net

Halogenated Alcohols: The resolution of trans-2-chloro-cyclohexan-1-ol was achieved via partial diastereomeric complex formation in the melt of the alcohol, followed by extraction of the unreacted enantiomer. researchgate.net

| Compound Resolved | Resolving Agent | Mechanism | Key Finding | Reference |

| Racemic Menthol | O,O′-dibenzoyl-(2R,3R)-tartaric acid | Diastereomeric complex formation | Crystal structure of the complex was reported. | rsc.org |

| trans-1,2-Cyclohexanediol | O,O′-dibenzoyl-(2R,3R)-tartaric acid | Diastereomeric complex formation | The resolving agent was added in a 0.5:1 molar ratio to the diol. | researchgate.net |

| trans-2-chloro-cyclohexan-1-ol | O,O′-dibenzoyl-(2R,3R)-tartaric acid monohydrate | Partial diastereomeric complex formation | The unreacted (R,R)-enantiomer was extracted with an ee of 43.5%. | researchgate.net |

This compound is a valuable tool for the resolution of P-stereogenic compounds, particularly phosphine (B1218219) oxides, which often lack acidic or basic functional groups for traditional salt formation. rsc.org The resolution occurs through the formation of diastereomeric molecular complexes.

In some cases, the resolving power is enhanced by using metal salts of this compound. For example, the Ca²⁺ salt of (−)-O,O′-dibenzoyl-(2R,3R)-tartaric acid has been used to resolve several dialkyl-arylphosphine oxides through the formation of diastereomeric coordination complexes. mdpi.com

Examples of resolved P-stereogenic compounds include:

Heterocyclic Phosphine Oxides: Compounds such as 1-phenyl-2-phospholene oxide have been resolved using O,O′-dibenzoyl-(2R,3R)-tartaric acid. rsc.org

Acyclic Phosphine Oxides: Enantiopure t-butyl-phenylphosphine oxide has been prepared using O,O′-dibenzoyltartaric acid as the resolving agent. nih.govacs.org A dynamic resolution of this compound was also achieved using a combination of this compound and iodine, yielding the product in 92% yield and 96% ee. rug.nl

Dialkyl-arylphosphine Oxides: The acidic Ca²⁺-salt of (−)-O,O′-dibenzoyl-(2R,3R)-tartaric acid was shown to be effective for the enantiomeric separation of compounds like ethyl-phenyl-propylphosphine oxide. mdpi.com

| Compound Resolved | Resolving Agent | Method | Yield/Enantiomeric Excess (ee) | Reference |

| t-butyl-phenylphosphine oxide | This compound / Iodine | Dynamic Crystallization-Induced Deracemization | 92% yield, 96% ee | rug.nl |

| Ethyl-phenyl-propylphosphine oxide | Ca²⁺ salt of (−)-O,O′-dibenzoyl-(2R,3R)-tartaric acid | Diastereomeric Coordination Complex | >93% ee | mdpi.com |

| Butyl-methyl-phenylphosphine oxide | Ca²⁺ salt of (−)-O,O′-dibenzoyl-(2R,3R)-tartaric acid | Diastereomeric Coordination Complex | >93% ee | mdpi.com |

| 1-phenyl-2-phospholene oxide | O,O′-dibenzoyl-(2R,3R)-tartaric acid | Diastereomeric Molecular Complex | Successful resolution reported. | rsc.org |

The industrial importance of this compound is underscored by its frequent use in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals. indiamart.comactylis.com Chiral purity is often a critical factor for the efficacy and safety of these products, making efficient resolution a key manufacturing step.

This compound serves as a resolving agent for crucial chiral intermediates in the production of various commercial products:

Albuterol: This well-known bronchodilator is resolved using this compound to separate its enantiomers through diastereomeric salt formation. chemicalbook.com

Levamisole: This anthelmintic drug is another example where this compound is widely used for the chiral resolution of its aminated intermediates. google.com

Ramelteon: The resolving agent is applied in the chemical process for producing Ramelteon, a melatonin (B1676174) receptor agonist used to treat insomnia. indiamart.com

Praziquantel: As mentioned previously, an intermediate for this anti-worm medication is resolved using this compound. semanticscholar.org

The stability, cost-effectiveness, and recyclability of this compound make it a valuable choice for large-scale industrial applications in these sectors. google.com

| Industry | Intermediate/Product | Role of this compound | Reference |

| Pharmaceutical | Albuterol | Resolution of racemic albuterol via diastereomeric salt formation. | chemicalbook.com |

| Pharmaceutical | Praziquantel | Resolution of the intermediate praziquanamine. | semanticscholar.org |

| Pharmaceutical | Ramelteon | Used as a resolving agent in the synthesis process. | indiamart.com |

| Agrochemical/Veterinary | Levamisole | Resolution of aminated intermediates. | google.com |

Dibenzoyl L Tartaric Acid As a Chiral Auxiliary and Ligand in Asymmetric Synthesis

Role in Enantioselective Transformations

The primary and most widespread application of dibenzoyl-L-tartaric acid in enantioselective transformations is its use as a chiral resolving agent. chemicalbook.com Enantiomers, being non-superimposable mirror images, possess identical physical properties, which makes their separation from a 50:50 racemic mixture a significant challenge. This compound effectively addresses this by reacting with a racemic mixture of a base (such as an amine) to form two diastereomeric salts. chemicalbook.com

Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows for the separation of one diastereomeric salt from the other through fractional crystallization. chemicalbook.com Once a pure diastereomeric salt is isolated, the enantiomerically pure base can be recovered by a simple acid-base reaction, and the this compound can be recycled. This classical resolution technique is a robust and economically viable method for obtaining enantiopure compounds, particularly in the pharmaceutical industry. A notable example is its use in the resolution of racemic albuterol, a bronchodilator. chemicalbook.com

Recent advancements have expanded the utility of this compound beyond traditional resolution. In a sophisticated approach known as dynamic chiral salt formation, it has been employed in asymmetric photoreactions. chemicalbook.com This method has been successfully used for the deracemization of quinolonecarboxamides. chemicalbook.com The process involves the formation of a crystalline salt with this compound, which then undergoes a photochemical reaction to yield the product in an enantiomerically pure form, showcasing the compound's effectiveness in high-yield asymmetric transformations. chemicalbook.com

Chiral Auxiliary Applications in Organic Reactions

Beyond its role as a resolving agent, this compound and its derivatives function as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. acs.org After the reaction, the auxiliary is cleaved from the product, having imparted its chiral information to the newly formed stereocenter.

While the broader class of tartaric acid derivatives has been extensively studied for this purpose, their application allows for the diastereoselective transformation of substrates. acs.orgkoreascience.kr For instance, α-bromo esters derived from L-tartrates have been used as effective chiral auxiliaries in nucleophilic substitution reactions to produce various heterocyclic compounds like piperazinones and morpholinones. koreascience.kr In these reactions, the tartrate moiety, covalently bonded to the substrate, controls the facial selectivity of the incoming nucleophile, leading to the preferential formation of one diastereomer. The auxiliary is subsequently removed during the cyclization step. koreascience.kr The development of such auxiliaries, derived from inexpensive and readily available chiral pool molecules like tartaric acid, is a key focus in practical asymmetric synthesis. koreascience.kr

Ligand Development for Asymmetric Catalysis

A significant area of modern chemistry involves the use of this compound as a chiral scaffold for the development of ligands used in asymmetric catalysis. In this context, the acid is not the catalyst itself but a crucial building block for creating a chiral environment around a metal center. This approach combines the steric and electronic properties of the tartaric acid backbone with the catalytic activity of a transition metal.

This compound readily forms complexes with various transition metals. The coordination typically occurs through the carboxylate groups, which can act as bidentate or bridging ligands to the metal ions. researchgate.net The stereochemistry of the ligand is transferred to the resulting metal complex, creating a chiral catalyst capable of discriminating between enantiomeric transition states in a reaction.

The coordination chemistry of this compound with transition metals has been a subject of specific study. acs.orgrsc.orgacs.org The interaction between the ligand and a metal center, such as copper, involves the deprotonated carboxyl groups binding to the metal ion. The benzoyl groups provide a rigid and sterically defined framework, which is essential for creating the specific pockets and chiral environment that drive enantioselectivity in catalytic reactions. The resulting complexes can have mononuclear, binuclear, or polymeric structures depending on the metal and reaction conditions.

Derivatives of this compound, particularly diphosphites, have emerged as highly effective ligands in several important metal-catalyzed enantioselective reactions. These ligands create a well-defined chiral pocket around the metal catalyst, enabling high levels of stereocontrol.

Two prominent examples are the rhodium-catalyzed hydroformylation and palladium-catalyzed allylic substitution reactions. researchgate.net In asymmetric hydroformylation, a chiral rhodium-diphosphite complex catalyzes the addition of carbon monoxide and hydrogen across an alkene, creating a new stereocenter. In palladium-catalyzed allylic substitution, a chiral palladium-diphosphite complex guides the attack of a nucleophile on an allylic substrate. In both cases, the ligand, derived from the this compound backbone, is directly responsible for the high enantioselectivities observed. researchgate.netacs.org Research has shown that these catalyst systems can achieve excellent activities and enantiomeric excess (ee) values, often exceeding 90-99%. researchgate.netacs.org

Table 1: Performance of this compound-Derived Ligands in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Substrate Type | Nucleophile | Enantiomeric Excess (ee) |

| Allylic Substitution | Palladium (Pd) | Disubstituted Linear Allylic Substrates | Dimethyl Malonate | Up to 99% |

| Allylic Substitution | Palladium (Pd) | Cyclic Allylic Substrates | Dimethyl Malonate | Up to 92% |

| Hydroformylation | Rhodium (Rh) | Styrene | - | Moderate |

Advanced Structural Elucidation and Computational Studies of Dibenzoyl L Tartaric Acid Complexes

X-ray Crystallographic Analysis of Diastereomeric Salts and Cocrystals

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. In the context of Dibenzoyl-L-tartaric acid (DBTA), this technique provides definitive insights into the nature of the diastereomeric salts and cocrystals formed during chiral resolution processes. By analyzing the precise arrangement of atoms and molecules within the crystal lattice, researchers can understand the fundamental principles of chiral recognition.

The primary mechanism by which this compound functions as a chiral resolving agent is through the formation of diastereomeric salts with racemic compounds, particularly amines and alcohols. chemicalbook.comintersurfchem.net X-ray crystallographic studies of these salts are crucial for elucidating the specific intermolecular interactions that govern the chiral recognition process. These studies reveal how the defined stereochemistry of L-DBTA allows it to preferentially interact with one enantiomer of a racemic mixture over the other.

The key to this discrimination lies in the formation of a network of non-covalent interactions, primarily hydrogen bonds, between the resolving agent and the substrate. The crystal structure of the complex formed between O,O′-dibenzoyl-(2R,3R)-tartaric acid and (–)-(1R,2S,5R)-menthol, for instance, provides a clear example of such diastereoselective interaction. rsc.org Similarly, DBTA derivatives have been successfully used to resolve P-chiral phospholene oxides through the formation of diastereomeric coordination complexes, whose structures can be confirmed by crystallography. researchgate.net

Table 1: Key Interactions in Chiral Recognition by this compound

| Interaction Type | Participating Groups | Role in Recognition |

|---|---|---|

| Hydrogen Bonding | DBTA: Carboxyl (-COOH)Substrate: Amine (-NH₂), Hydroxyl (-OH) | Primary driving force for salt formation and diastereomeric differentiation. |

| Ionic Interactions | DBTA: Carboxylate (-COO⁻)Substrate: Protonated Amine (-NH₃⁺) | Strong electrostatic attraction that stabilizes the diastereomeric salt. |

| π-π Stacking | Phenyl rings of the benzoyl groups in DBTA. | Contributes to the stability of the crystal packing arrangement. |

| Steric Hindrance | Bulky benzoyl groups of DBTA. | Creates a specific chiral environment that sterically favors binding to one enantiomer. |

The study of diastereomeric salts of this compound extends beyond simple one-to-one interactions to the analysis of complex supramolecular architectures. These are large, well-ordered structures built from molecules linked by non-covalent forces. X-ray diffraction allows for the detailed characterization of these extended networks, revealing how diastereomeric salt formation can lead to highly organized crystalline materials.

Spectroscopic Investigations for Mechanistic Understanding

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques offer dynamic insights into the interactions between this compound and chiral substrates, both in solid and solution phases. These methods are vital for understanding the mechanism of chiral recognition and for confirming the stereochemical outcome of resolutions.

FT-IR spectroscopy is a powerful technique for probing the functional groups involved in intermolecular interactions. When this compound forms a diastereomeric salt, significant changes can be observed in the FT-IR spectrum, providing evidence of the interactions. The most notable changes typically occur in the stretching frequencies of the O-H group of the carboxylic acid and the C=O (carbonyl) group. mdpi.com

In the spectrum of pure DBTA, the carboxylic acid O-H stretch appears as a broad band, characteristic of hydrogen-bonded dimers. Upon salt formation with an amine, this band diminishes or disappears, while new bands corresponding to the N-H stretching of the ammonium (B1175870) salt appear. Furthermore, the C=O stretching frequency of the carboxylic acid (typically around 1700-1730 cm⁻¹) shifts to lower wavenumbers, indicating the deprotonation of the carboxylic acid to form a carboxylate anion, which then participates in strong ionic and hydrogen-bonding interactions with the protonated substrate. researchgate.netresearchgate.net These spectral shifts provide direct evidence of the proton transfer and hydrogen bonding that are central to the formation and stability of the diastereomeric salt complex. nih.gov

Table 2: Typical FT-IR Spectral Shifts upon Diastereomeric Salt Formation with Amines

| Functional Group | Wavenumber Range (Free) | Wavenumber Range (In Salt) | Interpretation |

|---|---|---|---|

| Carboxyl O-H Stretch | 3000-2500 cm⁻¹ (broad) | Diminished or absent | Proton transfer from DBTA to the amine. |

| Carbonyl C=O Stretch | ~1730 cm⁻¹ | ~1600 cm⁻¹ (asymmetric) & ~1400 cm⁻¹ (symmetric) | Formation of carboxylate anion (COO⁻). |

| Amine N-H Stretch | ~3400-3300 cm⁻¹ | Shifted, often to lower frequencies as ammonium (NH₃⁺) | Protonation of the amine and involvement in H-bonding. |

NMR spectroscopy is one of the most valuable tools for studying the structure of molecules in solution and for assigning stereochemistry. In the context of DBTA complexes, ¹H and ¹³C NMR are used to monitor the formation of diastereomeric salts and to probe the specific interactions that lead to chiral recognition.

When DBTA interacts with a chiral substrate in solution, the resulting diastereomers are in different chemical environments, which can lead to separate, distinct signals in the NMR spectrum for each diastereomer. However, more commonly, the formation of a complex leads to noticeable changes in the chemical shifts (δ) of the protons of both DBTA and the substrate. For example, studies have shown that the formation of a hydrogen-bonded complex can cause a large downfield shift of the amide-NH proton resonance of a receptor when it binds to DBTA. Conversely, protons on the substrate that are forced into proximity with the aromatic benzoyl rings of DBTA may experience an upfield shift due to the anisotropic shielding effect of the ring current.

Advanced NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can be used to identify protons that are close in space, providing definitive evidence for the specific conformation and geometry of the diastereomeric complex in solution. cnrs.fr This information is invaluable for confirming that the recognition mechanisms observed in the solid state by crystallography are also relevant in solution. cnrs.fr

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is an exquisitely sensitive technique for studying chiral compounds and their interactions.

When this compound forms a complex with a chiral substrate, the CD spectrum of the resulting mixture can be significantly different from the sum of the spectra of the individual components. This change is a direct consequence of the formation of a new chiral supramolecular entity. The interaction can induce a CD signal in a previously achiral molecule or perturb the existing CD signals of both the resolving agent and the substrate. cnrs.fr

By monitoring these changes, CD spectroscopy can be used to study the binding affinity and stoichiometry of the diastereomeric complexes. The sign and magnitude of the Cotton effects in the CD spectrum are highly dependent on the stereochemistry of the complex, making it a powerful tool for investigating and confirming the enantioselectivity of the recognition process. aps.org The technique is also effective for determining the enantiomeric excess of a sample, as the CD signal intensity is often linearly related to the excess of one enantiomer. units.it

Powder X-ray Diffraction (PXRD) for Cocrystal Characterization

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the solid-state characterization of crystalline materials, including cocrystals of this compound. mdpi.comresearchgate.net It serves as a primary tool to confirm the formation of a new crystalline phase and to distinguish the cocrystal from a simple physical mixture of the individual components. nih.gov When this compound (the coformer) and an active pharmaceutical ingredient (API) or another target molecule are cocrystallized, the resulting solid exhibits a unique PXRD pattern that is different from the patterns of the starting materials. nih.govrsc.org

The process involves irradiating a powdered sample of the material with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram is a fingerprint of the crystalline solid's unique lattice structure. The formation of a cocrystal is typically confirmed by the appearance of new diffraction peaks at 2θ values that are not present in the diffractograms of either of the pure starting compounds. rsc.org

Furthermore, PXRD data can be used for more advanced structural elucidation. High-resolution PXRD patterns, sometimes obtained using synchrotron sources, can enable the determination of the cocrystal's unit cell parameters, space group, and even the complete crystal structure through methods like Rietveld refinement. nih.govresearchgate.net This is particularly valuable when single crystals suitable for single-crystal X-ray diffraction are difficult to obtain. mdpi.com The technique is also used to assess the purity of the cocrystal product and to detect the presence of any residual starting materials or different polymorphic forms. researchgate.netnih.gov

The table below illustrates a hypothetical comparison of PXRD data for this compound, a hypothetical API, their physical mixture, and the resulting cocrystal, demonstrating the unique fingerprint of the new phase.

| This compound Characteristic Peaks (2θ) | Hypothetical API Characteristic Peaks (2θ) | Physical Mixture (1:1) Observed Peaks (2θ) | This compound : API Cocrystal Characteristic Peaks (2θ) |

|---|---|---|---|

| 8.5° | 10.2° | 8.5°, 10.2° | 7.1° |

| 12.1° | 14.8° | 12.1°, 14.8° | 11.5° |

| 17.3° | 19.5° | 17.3°, 19.5° | 16.2° |

| 24.6° | 22.0° | 24.6°, 22.0° | 25.8° |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data from techniques like PXRD, offering molecular-level insights into the structure, stability, and formation of this compound complexes. nih.gov These theoretical methods can predict and explain the intermolecular interactions that govern cocrystal formation and the mechanisms of chiral recognition.

Density Functional Theory (DFT) Calculations for Interaction Energies

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and energetics of molecular systems. mdpi.com In the context of this compound cocrystals, DFT calculations are employed to determine the interaction energies between the coformer and the target molecule. frontiersin.orgnih.gov This energy value quantifies the stability of the cocrystal lattice.

The interaction energy (ΔE) is typically calculated by subtracting the energies of the individual, isolated molecules (this compound and the API) from the total energy of the cocrystal complex in its optimized geometry:

ΔE = Ecocrystal - (EDB-L-TA + EAPI)

A negative value for ΔE indicates that the formation of the cocrystal is an energetically favorable process. DFT allows for the detailed analysis of the contributions to this interaction energy, such as hydrogen bonds and van der Waals forces, which are crucial for the stability of the supramolecular structure. mdpi.com

For chiral resolution, DFT is particularly insightful. It can be used to calculate and compare the interaction energies of this compound with both the (R)- and (S)-enantiomers of a racemic compound. nih.gov A significant difference in the interaction energies for the two resulting diastereomeric complexes can explain the selectivity of the resolution process, as the more stable diastereomer is preferentially formed and crystallized. rsc.org

| Diastereomeric Complex | Calculated Interaction Energy (DFT) | Energy Difference (ΔΔE) |

|---|---|---|

| This compound :: (R)-enantiomer | -115.4 kJ/mol | 12.1 kJ/mol |

| This compound :: (S)-enantiomer | -103.3 kJ/mol |

Molecular Dynamics Simulations of Chiral Resolution Processes

While DFT provides static energy calculations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular interactions over time. nih.gov MD simulations are used to model the behavior of this compound and enantiomeric molecules in a simulated environment (typically including a solvent), providing insights into the kinetic aspects of chiral resolution.

In these simulations, the trajectories of atoms and molecules are calculated by solving Newton's equations of motion. This allows researchers to observe the dynamic processes of complex formation, aggregation, and the initial stages of nucleation. By simulating the interactions between this compound and a racemic mixture, MD can help elucidate the molecular recognition mechanism. It can reveal differences in the stability, structure, and residence time of the two diastereomeric complexes in solution, explaining why one may crystallize preferentially. nih.gov

Furthermore, MD simulations can be used to assess the structural stability of a proposed cocrystal lattice at different temperatures and pressures, complementing experimental thermal analysis. nih.gov By observing the collective behavior of molecules, MD can bridge the gap between single-molecule interactions and macroscopic crystallization phenomena, providing a more complete understanding of the chiral resolution process.

Emerging Applications and Future Research Directions

Development of Novel Dibenzoyl-L-tartaric Acid Derivatives for Enhanced Chiral Resolution

The efficacy of this compound as a chiral resolving agent has prompted researchers to develop novel derivatives to tackle challenging separations and improve efficiency. By modifying the benzoyl groups, scientists can fine-tune the steric and electronic properties of the resolving agent, leading to better diastereomeric salt formation and enhanced enantiomeric discrimination.

A notable example is the chiral separation of the pharmaceutical compound Finerenone. A comparative study evaluated the efficiency of D-dibenzoyl tartaric acid (D-DBTA) and two of its derivatives: D-ditoluoyl tartaric acid (D-DTTA) and D-Di-o-toluoyl-d-tartaric acid (D-DOTA). The results demonstrated that D-DOTA was the most effective resolving agent, achieving a significantly higher enantiomeric excess (ee) of the desired S-enantiomer. The enhanced performance is attributed to the differences in solubility between the diastereomeric salts formed.

| Resolving Agent | Solubility Difference (S-salt vs R-salt) in Ethanol-Water (mg/mL) | Achieved Enantiomeric Excess (ee) |

|---|---|---|

| D-dibenzoyl tartaric acid (D-DBTA) | 31.26 | ~85% |

| D-ditoluoyl tartaric acid (D-DTTA) | 1.25 | Lower than D-DBTA |

| D-Di-o-toluoyl-d-tartaric acid (D-DOTA) | 96.68 | ~95% |

Similarly, in the resolution of racemic N-methylamphetamine, O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), a derivative of this compound, has proven to be an effective resolving agent. These studies underscore the principle that structural modifications to the parent dibenzoyltartaric acid molecule can lead to tailor-made resolving agents with superior performance for specific racemic compounds.

Integration in Advanced Separation Technologies

Beyond classical crystallization, this compound and its derivatives are being integrated into more advanced separation technologies. One such area is its use in conjunction with supercritical fluid extraction (SFE). In the resolution of racemic N-methylamphetamine, diastereomeric salts are formed with this compound, and the unreacted free enantiomers are then extracted using supercritical carbon dioxide. This hybrid method combines the selectivity of diastereomeric salt formation with the efficiency and green credentials of SFE.

Another advanced application is in dynamic chiral salt formation for the deracemization of quinolonecarboxamides. In this process, a crystalline salt is formed with this compound, which then undergoes an asymmetric photoreaction. This technique leverages the chiral environment provided by the resolving agent to convert an unwanted enantiomer into the desired one, thereby increasing the theoretical yield beyond 50%. chemicalbook.com

Applications in Material Science Research

The utility of this compound is expanding into material science, where its structural features are exploited to create functional materials.

This compound has been identified as an effective nonsurfactant template, or pore-forming agent, in the synthesis of mesoporous materials. acs.org In the sol-gel synthesis of silica (B1680970), this compound can direct the formation of a porous network. acs.org After the silica framework is formed around the organic template, the this compound can be removed by solvent extraction, leaving behind a network of uniform pores. acs.orgresearchgate.net This method has been used to create polymer-modified hybrid materials with high surface areas (e.g., 800-1000 m²/g) and controlled pore diameters (e.g., 3-6 nm). acs.orgresearchgate.net The concentration of the this compound used during synthesis can be adjusted to control the final pore size and volume of the material. acs.orgresearchgate.net

In the field of conducting polymers, this compound has been successfully used as a p-type doping agent for polyaniline (PANI). During the oxidative polymerization of aniline, the inclusion of this compound (DBTA) not only facilitates the polymerization but also imparts electrical conductivity to the resulting polymer by introducing charge carriers into the polymer backbone. Research has shown that the electrical properties of the PANI-DBTA polymer are highly dependent on the synthesis conditions, particularly the molar ratio of the dopant (DBTA) to the monomer (aniline). The use of methanol (B129727) as a solvent during this process can also influence the morphology, leading to the formation of polyaniline micro-fibers.

| DBTA/Aniline Molar Ratio | Resulting Conductivity (S/cm) | Observation |

|---|---|---|

| Low | Lower | Insufficient doping leads to fewer charge carriers. |

| Optimal | Highest | Efficient charge transfer between polymer chains and dopant. |

| High | Decreases | Excess dopant may disrupt polymer chain packing and hinder charge transport. |

Continuous Processes for Asymmetric Transformations Utilizing this compound

The shift towards continuous manufacturing in the chemical and pharmaceutical industries has driven research into continuous processes involving this compound. A key development is the efficient, continuous production of the resolving agent itself. chemicalbook.com One such method involves the hydrolysis of its corresponding diacyl tartaric anhydride (B1165640) in a continuous hydrolysis reactor. chemicalbook.com The resulting aqueous emulsion of this compound monohydrate is then passed through pre-cooling and crystallization stages under controlled temperatures and residence times. chemicalbook.com This ensures a consistent output of high-purity product, which is essential for its application in subsequent continuous resolution or asymmetric transformation steps. chemicalbook.com The availability of a robust, continuous supply of the resolving agent is a critical enabler for designing end-to-end continuous processes for producing enantiomerically pure substances. chemicalbook.com

Exploration in Supramolecular Chemistry and Crystal Engineering

The ability of this compound to resolve enantiomers is fundamentally a feat of molecular recognition, placing it at the heart of supramolecular chemistry and crystal engineering. The formation of diastereomeric salts is a self-assembly process governed by non-covalent interactions such as hydrogen bonding and ionic interactions.

Crystal engineering studies provide deep insights into why certain resolutions are successful. For instance, single-crystal X-ray diffraction analysis of the diastereomeric salts formed between Finerenone and various tartaric acid derivatives revealed the crucial role of the solvent in the crystal lattice. It was found that salts with D-DBTA and D-DTTA incorporated ethanol (B145695) as a solvate, whereas the more successful resolving agent, D-DOTA, formed a hydrate. This indicates that the precise three-dimensional arrangement of the resolving agent, the substrate, and solvent molecules is critical for achieving the differential solubility needed for separation. By studying and understanding these supramolecular synthons and crystal packing, researchers can more rationally design or select the optimal resolving agent and crystallization conditions, moving from a trial-and-error approach to one of informed design.

Conclusion and Future Perspectives in Dibenzoyl L Tartaric Acid Research

Summary of Key Research Advancements

Dibenzoyl-L-tartaric acid has solidified its role as a cornerstone in the field of stereochemistry, primarily due to its effectiveness as a chiral resolving agent. chemicalbook.com A significant body of research highlights its application in the separation of racemic mixtures through the formation of diastereomeric salts, which exhibit different solubilities allowing for separation by crystallization. chemicalbook.com This classical resolution method has been successfully applied to a wide array of compounds, including pharmaceuticals like albuterol and various racemic amines and amino alcohols. chemicalbook.comintersurfchem.net The efficiency of this compound in these resolutions stems from its ability to form stable, crystalline complexes, thereby enabling the isolation of enantiomerically pure substances, a critical step in pharmaceutical development. chemicalbook.comchemimpex.com

Recent advancements have expanded the utility of this compound beyond traditional resolution techniques. Researchers have successfully employed it in dynamic chiral salt formation, utilizing asymmetric photoreactions to achieve the deracemization of certain compounds. chemicalbook.com This innovative approach demonstrates the compound's versatility and its role in modern, high-yield asymmetric transformations. chemicalbook.com Furthermore, its function is not limited to being a resolving agent; it also serves as a valuable chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce specific enantiomers. chemimpex.com

The fundamental aspects of its chiral recognition capabilities have also been a focus of advanced research. Studies using techniques like electrospray ionization mass spectrometry have investigated the gas-phase interactions between its derivatives and chiral molecules, using metal ions such as copper(II) and zinc(II) to probe the mechanisms of chiral recognition. nih.gov This deeper understanding of the intermolecular forces at play is crucial for refining and predicting the outcomes of chiral separation processes. rsc.org

Table 1: Selected Applications in Chiral Resolution

| Racemic Compound Resolved | Resolving Agent | Key Finding |

|---|---|---|

| Albuterol | This compound | Forms a diastereomeric salt that can be separated and purified to yield optically active albuterol. chemicalbook.com |

| (2-methoxynaphth-1-yl)benzylamine | Dibenzoyl-L-(-)-tartaric acid | Effective resolution through the formation of diastereomeric complexes. scispace.com |

| N-methylamphetamine | O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) | DBTA was shown to be an efficient resolving agent, achieving high enantiomeric excess (ee). nih.gov |

| DL-leucine | (+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA) | A derivative of tartaric acid used to form diastereomeric salts with differing stability and solubility, enabling resolution. rsc.org |

Challenges and Opportunities in Chiral Technology Development

Despite the widespread success of this compound, its application within chiral technology is not without challenges. A primary obstacle is the significant cost associated with the production of the high-purity compound required for pharmaceutical applications. dataintelo.com The complex synthesis and purification processes contribute to this high cost, which can limit its use in more cost-sensitive industries or large-scale manufacturing. dataintelo.comscirea.org Furthermore, while effective for many compounds, this compound is not a universal solution. In some cases, other resolving agents, including its own derivatives, may offer superior performance. For instance, a study on the resolution of Finerenone found that Di-o-toluoyl-d-tartaric acid (D-DOTA) was more effective than dibenzoyl tartaric acid (D-DBTA), highlighting the challenge of selecting the optimal resolving agent for a specific racemate. figshare.com The critical influence of solvent choice and the formation of different crystal forms (solvates or hydrates) also adds a layer of complexity to developing robust and reproducible resolution processes. figshare.com

These challenges, however, are paralleled by significant opportunities for innovation and growth. The expanding pharmaceutical industry and its increasing focus on developing single-enantiomer drugs provide a strong driving force for the chiral technology market. dataintelo.com As the demand for enantiomerically pure compounds grows, so does the opportunity for resolving agents like this compound. dataintelo.com There is a substantial opportunity in the development of greener, more sustainable, and cost-effective manufacturing processes. dataintelo.com The implementation of continuous manufacturing methods, which can improve efficiency and purity, represents a promising avenue. chemicalbook.com Moreover, the applications for chiral compounds are expanding beyond pharmaceuticals into agrochemicals, flavors, and fragrances, opening new markets and opportunities. dataintelo.com There is also potential in the creation of novel materials, such as advanced chiral stationary phases (CSPs) for chromatography, by chemically bonding tartaric acid derivatives to supports like silica (B1680970). sigmaaldrich.comgoogle.com Such innovations could lead to more efficient and versatile analytical and preparative separation technologies. sigmaaldrich.com

Table 2: Comparative Resolution of Finerenone

| Resolving Agent | Solubility Difference (S/R-Fin) | Enantiomeric Excess (ee) |

|---|---|---|

| Dibenzoyl tartaric acid (D-DBTA) | 31.26 mg/mL | Lower |

| Ditoluoyl tartaric acid (D-DTTA) | 1.25 mg/mL | Lower |

| Di-o-toluoyl-d-tartaric acid (D-DOTA) | 96.68 mg/mL | ~10% higher than D-DBTA/D-DTTA |

Data sourced from a study on the chiral separation of Finerenone, demonstrating the variable efficacy of different tartaric acid derivatives. figshare.com

Directions for Future Academic Inquiry and Innovation

The future of research involving this compound is poised to move towards both a deeper fundamental understanding and the development of novel, practical applications. A key direction for academic inquiry lies in the detailed elucidation of chiral recognition mechanisms. Future studies could leverage computational modeling and advanced analytical techniques to precisely map the intermolecular interactions responsible for the formation and differential solubility of diastereomeric salts. This would facilitate a more rational, predictive approach to selecting resolving agents, moving beyond the current trial-and-error paradigm.

Innovation in the synthesis of this compound itself is crucial. The development of novel catalytic systems and the adoption of green chemistry principles could lead to more economical and environmentally benign production methods. dataintelo.com This would address the primary challenge of high cost and broaden the accessibility of the compound for various applications. dataintelo.com Building on recent discoveries, another promising research avenue is the expansion of its use in dynamic resolution processes, such as the asymmetric photoreactions already demonstrated. chemicalbook.com Exploring the scope of these reactions for a wider range of substrates could unlock highly efficient methods for producing single enantiomers.

Furthermore, there is significant potential for innovation in the field of materials science. The development of new chiral stationary phases for chromatography by immobilizing this compound or its derivatives onto polymer or silica supports is an active area of interest. google.com Such materials could offer enhanced separation performance and stability. google.com Finally, the unique chiral recognition properties of this compound could be harnessed in the design of novel chiral sensors. These sensors could enable the rapid and selective detection of specific enantiomers, with potential applications in pharmaceutical quality control, environmental monitoring, and biomedical diagnostics. mdpi.comresearchgate.net

Q & A

Q. What are the primary applications of dibenzoyl-L-tartaric acid in chiral resolution, and what experimental protocols are recommended?

this compound is widely used to resolve racemic mixtures of amines and pharmaceuticals via diastereomeric salt formation. A standard protocol involves:

- Dissolving the racemic compound in a polar solvent (e.g., ethanol or isopropanol).

- Adding stoichiometric equivalents of this compound to form diastereomeric salts.

- Fractional crystallization at controlled temperatures (e.g., 80°C for dissolution, followed by slow cooling to 10°C for selective precipitation) .

- Filtering and washing the precipitated salt with cold solvent to isolate the enantiomerically pure compound (>98% enantiomeric excess, as confirmed by ¹H NMR with chiral solvating agents) .

Q. How do the monohydrate and anhydrous forms of this compound differ in experimental applications?

The monohydrate form (CAS 62708-56-9) is hygroscopic and typically used in aqueous or polar solvent systems due to its higher solubility, while the anhydrous form (CAS 64339-95-3) is preferred in non-polar solvents or high-temperature reactions (e.g., melt crystallization). Key considerations:

- Solubility : Monohydrate dissolves readily in ethanol (up to 50 g/L at 25°C), whereas the anhydrous form requires heating.

- Thermal Stability : Anhydrous form melts at 174°C, making it suitable for reactions requiring elevated temperatures .

Q. What analytical methods are recommended to validate the purity of this compound and its derivatives?

- ¹H NMR Spectroscopy : Detects enantiomeric purity using chiral shift reagents (e.g., (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)-ethanol), resolving split signals for racemic mixtures into singlets for pure enantiomers .

- HPLC with Chiral Columns : Utilizes cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers with resolution factors >1.5 .

- Melting Point Analysis : Monohydrate melts at 88–90°C; deviations indicate impurities .

Advanced Research Questions

Q. How can conflicting data from NMR and X-ray diffraction in enantiomeric purity assessment be resolved?

Discrepancies may arise due to residual solvent in NMR samples or crystal packing effects in X-ray data. Mitigation strategies:

- Cross-Validation : Compare ¹H NMR results with circular dichroism (CD) spectroscopy or polarimetry.

- Single-Crystal X-Ray Diffraction : Assigns absolute configuration (e.g., S-configuration confirmed for (+)-enantiomers via X-ray of dibenzoyl-D-tartrate salts) .

- Example: In a study on antihypertensives, NMR showed 98% purity, while X-ray resolved crystal structure ambiguities .

Q. What conditions optimize enantiomeric excess in large-scale resolutions using this compound?

Key parameters include:

- Solvent Selection : Isopropanol yields higher enantioselectivity than ethanol for bulky amines.

- Stoichiometry : 0.25 equivalents of this compound selectively precipitate the (R,R)-enantiomer, leaving the (S,S)-enantiomer in solution .

- Temperature Gradient : Gradual cooling (80°C → 10°C) improves crystal purity .

Q. How is this compound integrated into multi-step syntheses of complex molecules (e.g., melatonin analogues)?

It serves as both a resolving agent and acid catalyst. For example, in synthesizing ramelteon:

- Step 1 : Hydrogenation of a ketone intermediate.

- Step 2 : Salt formation with this compound to isolate the (8S)-enantiomer.

- Step 3 : Acid-catalyzed cyclization to form the indeno-furan core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.